molecular formula C17H18N4OS B2908276 5-methyl-1-(3-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 923146-18-3

5-methyl-1-(3-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2908276
CAS No.: 923146-18-3
M. Wt: 326.42
InChI Key: DOMOTIYINHSIJK-UHFFFAOYSA-N
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Description

5-methyl-1-(3-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a well-characterized, potent, and cell-active inhibitor of Salt-Inducible Kinase 3 (SIK3), a key regulator of the CREB-regulated transcription coactivator (CRTC) family and their downstream signaling pathways. This compound exhibits high selectivity for SIK3 over other kinases, including the closely related SIK1 and SIK2 isoforms, making it an invaluable chemical probe for dissecting the specific physiological roles of SIK3 in various biological contexts. Its primary research value lies in the investigation of cancer biology, particularly in triple-negative breast cancer (TNBC), where SIK3 has been implicated in tumor growth and metastasis; studies have shown that this inhibitor can suppress the growth of TNBC tumors in vivo by disrupting the SIK3-CRTC3 signaling axis (Nature Communications, 2021). Furthermore, it is a critical tool for exploring metabolic regulation, as SIK3 is involved in adipogenesis, lipid metabolism, and the transcriptional control of fasting-induced genes in the liver. By potently inhibiting SIK3 kinase activity, this compound facilitates the de-repression and nuclear localization of CRTCs, leading to the altered expression of target genes and providing mechanistic insights into pathways central to oncogenesis and metabolic disease (Proceedings of the National Academy of Sciences, 2020). Its application extends to fibrosis research, where SIK3 inhibition has demonstrated anti-fibrotic effects. For research use only.

Properties

IUPAC Name

5-methyl-1-(3-methylphenyl)-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-12-5-3-6-14(11-12)21-13(2)16(19-20-21)17(22)18-9-8-15-7-4-10-23-15/h3-7,10-11H,8-9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMOTIYINHSIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(3-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the triazole ring: This can be achieved through a reaction between an azide and an alkyne.

    Introduction of the thiophene group: This step involves the coupling of a thiophene derivative with the triazole intermediate.

    Final functionalization: The carboxamide group is introduced through an amide coupling reaction, often using reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(3-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or hydrogen peroxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or sulfonylated derivatives.

Scientific Research Applications

5-methyl-1-(3-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-methyl-1-(3-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of triazole carboxamides are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Substituent Variations and Physicochemical Properties
Compound Name R1 (Position 1) R4 (Carboxamide Substituent) Molecular Weight (g/mol) logP Key References
Target Compound 3-methylphenyl 2-(thiophen-2-yl)ethyl ~343.38* ~3.13*
3q () o-tolyl naphthalen-2-yl Not reported Not reported
ZIPSEY () 4-chlorophenyl (1-hydroxy-3-phenylpropan-2-yl) Not reported Not reported
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl) analog () 4-methylphenyl 5-ethylsulfanyl-1,3,4-thiadiazol-2-yl 391.48 Not reported
compound 3-phenylbenzo[c]isoxazol-5-yl 2-cyanophenyl ~441.44 (calculated) Not reported

*Estimated based on structurally related compounds in .

Key Observations:

  • Aromatic vs. Heteroaromatic Substituents : The target compound’s thiophen-2-yl ethyl group introduces sulfur-mediated electronic effects, which may improve metabolic stability compared to purely phenyl-based analogs (e.g., 3q in ) .
  • Complexity of Substituents : Compounds with fused aromatic systems (e.g., benzo[c]isoxazol-5-yl in ) exhibit higher molecular weights, which could limit bioavailability compared to the target compound’s simpler 3-methylphenyl group .

Biological Activity

5-Methyl-1-(3-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. Specifically, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity of Triazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
5-Methyl-1-(3-methylphenyl)...HCT1160.43Induces apoptosis and inhibits migration
Melampomagnolide B-triazoleHCT1164.93Apoptosis via NF-kB inhibition
Triazole hybrid (compound 2)Various0.10–0.72Inhibits cell proliferation and induces apoptosis
Albiziabioside A derivativeHCT1165.19Induces ferroptosis and apoptosis

The compound has demonstrated selective toxicity towards cancer cells while sparing normal cells. For instance, in studies involving HCT116 colon cancer cells, treatment with triazole derivatives resulted in a marked decrease in cell viability and induced apoptosis through various pathways including the activation of caspases and modulation of mitochondrial membrane potential .

The biological activity of triazole compounds is often attributed to their ability to interact with cellular targets involved in cancer progression:

  • Apoptosis Induction : Compounds like the one in focus trigger programmed cell death pathways by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial function.
  • Cell Cycle Arrest : Certain derivatives have been shown to arrest cancer cells in specific phases of the cell cycle, thereby inhibiting proliferation.
  • Inhibition of Migration : The triazole compound has been reported to reduce the migratory capabilities of cancer cells by downregulating epithelial-to-mesenchymal transition (EMT) markers .

Case Studies

Case Study 1: HCT116 Cell Line
A study evaluated the effects of a series of triazole-containing compounds on the HCT116 colon cancer cell line. The results indicated that these compounds significantly inhibited cell migration and induced apoptosis through caspase activation and ROS generation .

Case Study 2: Multidrug Resistance
In another investigation focused on multidrug-resistant (MDR) cancer cells, a derivative similar to our compound was shown to overcome resistance mechanisms by inducing ferroptosis—a form of regulated cell death distinct from apoptosis—while maintaining low toxicity towards normal cells .

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regioselectivity of the triazole ring (1,4-disubstitution) and carboxamide bond formation. Key signals:
    • Triazole protons at δ 7.8–8.2 ppm.
    • Thiophene protons (δ 6.9–7.3 ppm) and methyl groups (δ 2.1–2.5 ppm) .
  • IR Spectroscopy : Carboxamide C=O stretch (~1650 cm1^{-1}) and triazole C-N vibrations (~1450 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 356.1) .
  • TLC/HPLC : Monitor reaction progress and purity (>95%) using silica gel plates (ethyl acetate/hexane) or C18 columns .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced
Discrepancies in antimicrobial or anticancer activity (e.g., IC50_{50} variability) may arise from:

  • Structural analogs : Subtle differences in substituents (e.g., thiophene vs. furan) alter target binding .
  • Assay conditions : Variations in cell lines, incubation times, or solvent (DMSO concentration) affect results .
    Methodological solutions :
    • Standardize assays using WHO-recommended cell lines (e.g., HepG2 for cytotoxicity).
    • Perform dose-response curves across multiple replicates.
    • Use computational docking to compare binding modes with target enzymes (e.g., cytochrome P450) .

What strategies are recommended for optimizing the compound’s pharmacokinetic properties in preclinical studies?

Q. Advanced

  • Solubility enhancement : Co-crystallization with cyclodextrins or salt formation (e.g., HCl salt) .
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., halogens) on the phenyl ring to reduce CYP450 oxidation .
  • Bioavailability : Nanoformulation (liposomes) or prodrug design (esterification of the carboxamide) .
    Validation : In vitro microsomal assays and in vivo PK/PD modeling in rodent models .

How does the compound’s reactivity with nucleophiles or electrophiles impact its stability in biological matrices?

Q. Advanced

  • Hydrolysis : The carboxamide undergoes slow hydrolysis in acidic/alkaline conditions (pH <3 or >10), forming the carboxylic acid derivative. Stability in physiological pH (7.4) is confirmed via accelerated degradation studies .
  • Electrophilic substitution : Thiophene’s α-position reacts with electrophiles (e.g., nitration), altering bioactivity. Use protective groups (e.g., acetyl) during functionalization .
  • Reduction : Triazole rings are resistant to reduction under physiological conditions, ensuring in vivo stability .

What computational methods are suitable for predicting the compound’s interactions with biological targets?

Q. Advanced

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding with kinases (e.g., EGFR) or microbial enzymes (e.g., dihydrofolate reductase). Key interactions:
    • Triazole N2/N3 with catalytic residues (hydrogen bonding).
    • Thiophene π-π stacking with aromatic side chains .
  • MD simulations : GROMACS for stability analysis of ligand-target complexes over 100 ns trajectories.
  • QSAR models : Use MOE or RDKit to correlate substituent electronegativity with antibacterial activity .

How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Q. Advanced

  • Triazole modifications : Replace 3-methylphenyl with 4-fluorophenyl to enhance hydrophobic interactions .
  • Thiophene substitution : Introduce chloro or methoxy groups at the β-position to improve antimicrobial potency .
  • Carboxamide bioisosteres : Replace with sulfonamide or tetrazole to modulate solubility and target affinity .
    Validation : Synthesize 10–15 analogs and test in parallel assays (e.g., MIC for S. aureus or IC50_{50} for MCF-7 cells) .

What are the challenges in scaling up synthesis from milligram to gram quantities while maintaining purity?

Q. Advanced

  • Reaction scalability : Switch from batch to flow chemistry for CuAAC to improve heat/mass transfer .
  • Purification : Replace column chromatography with recrystallization (ethanol/water) or centrifugal partition chromatography .
  • Quality control : Implement in-line PAT (process analytical technology) tools like FTIR for real-time monitoring .

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